molecular formula C17H19NO2 B119005 Nefopam N-Oxide CAS No. 66091-32-5

Nefopam N-Oxide

Cat. No.: B119005
CAS No.: 66091-32-5
M. Wt: 269.34 g/mol
InChI Key: ADOSMCNCNFMWSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nefopam N-Oxide, a metabolite of Nefopam, is thought to act on multiple targets. The primary targets include serotonin, norepinephrine, and dopamine reuptake sites . These neurotransmitters play a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in analgesic effects . Additionally, this compound modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

The biochemical pathways affected by this compound involve the serotonin, norepinephrine, and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling pathways, leading to increased pain threshold .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is rapidly formed and appears in the plasma, peaking earlier than the parent compound, Nefopam . This suggests presystemic formation in the gastrointestinal tract . The compound is extensively metabolized in the liver . The major route of elimination is renal, with a small part excreted in the feces .

Result of Action

The result of this compound’s action is the relief of moderate to severe pain . By enhancing the neurotransmission of serotonin, norepinephrine, and dopamine, it increases the pain threshold, thereby reducing the perception of pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presystemic formation of this compound in the gastrointestinal tract suggests that factors affecting gastrointestinal function, such as pH and gut flora, could potentially influence its action . Furthermore, individual variability in liver metabolism and renal function can also impact the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Nefopam N-Oxide is formed as a result of the metabolism of Nefopam It is believed to be involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that Nefopam, the parent compound, has a resurgence in its use for postoperative pain and neuropathic pain . It is plausible that this compound may share similar cellular effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound appears rapidly in plasma, characterized by concentrations that peak earlier than the parent compound, Nefopam .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that Nefopam, the parent compound, has been used in various animal models to study its analgesic effects .

Metabolic Pathways

This compound is a metabolite of Nefopam, formed through hepatic biotransformation

Transport and Distribution

It is known that Nefopam, the parent compound, undergoes extensive hepatic biotransformation to form this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nefopam N-Oxide can be synthesized by the oxidation of Nefopam using oxidizing agents such as perbenzoic acid, peroxyacetic acid, or similar organic per-acids in an organic solvent . The reaction typically involves the tertiary amine group of Nefopam reacting with the oxidizing agent to form the N-Oxide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Nefopam N-Oxide primarily undergoes reduction reactions. The reduction of this compound can be achieved using electrochemical methods, where it is reduced at electrodes such as dropping mercury electrodes or silver solid amalgam electrodes . The reduction process involves two one-electron stages, each accompanied by one proton transfer .

Common Reagents and Conditions:

    Oxidation: Perbenzoic acid, peroxyacetic acid, organic solvents.

    Reduction: Electrochemical reduction using mercury-based or silver solid amalgam electrodes.

Major Products Formed: The major product formed from the reduction of this compound is the original Nefopam molecule .

Comparison with Similar Compounds

Uniqueness: Nefopam N-Oxide is unique due to its specific formation from Nefopam and its role in the pharmacokinetics and metabolism of Nefopam. Unlike other N-Oxide derivatives, this compound is specifically associated with the analgesic properties of Nefopam and its modulation of neurotransmitter reuptake .

Properties

IUPAC Name

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSMCNCNFMWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440085
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66091-32-5
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Nefopam metabolized in the human body and what is the significance of Nefopam N-oxide in this process?

A1: Nefopam undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in urine []. One of the primary metabolic pathways involves N-oxidation, resulting in the formation of this compound. This metabolite, along with desmethylnefopam and desmethylnefopam glucuronide conjugate, constitute the majority of the excreted dose []. While the specific pharmacological activity of this compound isn't discussed in the provided research, its presence in urine highlights its importance in understanding the overall pharmacokinetic profile of Nefopam.

Q2: The research mentions potential cross-reactivity of Nefopam and its metabolites with benzodiazepine immunoassays. Could this compound contribute to this phenomenon?

A2: While the study directly investigated the cross-reactivity of Nefopam, it acknowledges the potential role of its metabolites, including this compound, in contributing to the observed interference with benzodiazepine immunoassays []. The study postulates that the combined presence of multiple metabolites in urine, rather than Nefopam alone, likely leads to the enhanced cross-reactivity []. Further research specifically investigating the individual cross-reactivity profiles of Nefopam metabolites, including this compound, is needed to confirm this hypothesis.

Q3: The provided research uses a "Simultaneous Mixed-Effects Pharmacokinetic Model" to study Nefopam and its metabolites. Can you elaborate on the significance of this model in understanding the role of this compound?

A3: A simultaneous mixed-effects pharmacokinetic model allows researchers to study the concentration-time profiles of a parent drug and its metabolites within the body [, ]. This approach is particularly useful when metabolites, like this compound, may contribute to the overall pharmacological or toxicological effects of the parent drug. By incorporating data on this compound concentrations in plasma and urine, the model can provide valuable insights into its formation rate, elimination pathways, and potential contribution to the overall pharmacokinetic profile of Nefopam. This information is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.

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